N-(4-ethoxyphenyl)-5,8-dimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-5,8-dimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-5,8-dimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide involves multiple steps. One common synthetic route includes the condensation of 4-ethoxyaniline with 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone, followed by cyclization and subsequent functional group modifications . Industrial production methods often utilize microwave-assisted synthesis and solvent-free reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-5,8-dimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Reactions with halogens or nucleophiles under basic or acidic conditions.
Major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
N-(4-ethoxyphenyl)-5,8-dimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-HIV, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for diagnostic applications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves inhibition of enzyme activity or interference with cellular signaling pathways. Molecular docking studies have shown that it binds to active sites of target proteins, leading to altered biological functions .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-5,8-dimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is unique due to its specific functional groups and structural configuration. Similar compounds include:
1,6-Naphthyridine derivatives: Known for their broad spectrum of biological activities.
Indole derivatives: Exhibit diverse pharmacological properties but differ in their core structure.
Dibenzo[b,h][1,6]naphthyridinecarboxamides: Share some structural similarities but have distinct biological activities.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5,8-dimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-4-29-17-8-6-16(7-9-17)24-23(28)26-12-11-21-19(14-26)22(27)18-13-15(2)5-10-20(18)25(21)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKDTBMUVNJUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=C(N3C)C=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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